Cas no 2002037-09-2 (4-(Pentan-2-yl)oxolan-3-ol)

4-(Pentan-2-yl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(pentan-2-yl)oxolan-3-ol
- EN300-1635855
- 2002037-09-2
- 4-(Pentan-2-yl)oxolan-3-ol
-
- Inchi: 1S/C9H18O2/c1-3-4-7(2)8-5-11-6-9(8)10/h7-10H,3-6H2,1-2H3
- InChI Key: LIPIFLDPMRXZEZ-UHFFFAOYSA-N
- SMILES: O1CC(C(C1)C(C)CCC)O
Computed Properties
- Exact Mass: 158.130679813g/mol
- Monoisotopic Mass: 158.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 1.9
4-(Pentan-2-yl)oxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635855-0.5g |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 0.5g |
$1180.0 | 2023-07-10 | ||
Enamine | EN300-1635855-1000mg |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 1000mg |
$770.0 | 2023-09-22 | ||
Enamine | EN300-1635855-0.25g |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 0.25g |
$1131.0 | 2023-07-10 | ||
Enamine | EN300-1635855-100mg |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 100mg |
$678.0 | 2023-09-22 | ||
Enamine | EN300-1635855-0.1g |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 0.1g |
$1081.0 | 2023-07-10 | ||
Enamine | EN300-1635855-5.0g |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 5.0g |
$3562.0 | 2023-07-10 | ||
Enamine | EN300-1635855-1.0g |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 1.0g |
$1229.0 | 2023-07-10 | ||
Enamine | EN300-1635855-500mg |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 500mg |
$739.0 | 2023-09-22 | ||
Enamine | EN300-1635855-2500mg |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 2500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-1635855-10.0g |
4-(pentan-2-yl)oxolan-3-ol |
2002037-09-2 | 10.0g |
$5283.0 | 2023-07-10 |
4-(Pentan-2-yl)oxolan-3-ol Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on 4-(Pentan-2-yl)oxolan-3-ol
4-(Pentan-2-yl)oxolan-3-ol (CAS No. 2002037-09-2): A Multifunctional Compound in Modern Biomedical Research
4-(Pentan-2-yl)oxolan-3-ol, with the chemical identifier CAS No. 2002037-09-2, represents a unique class of oxolan-3-ol derivatives that have garnered significant attention in recent years due to their potential applications in pharmaceutical and biomedical fields. This compound, characterized by its cyclic ether structure and branched hydrocarbon chain, exhibits a unique combination of physicochemical properties that make it an attractive candidate for further exploration. Recent studies have highlighted its role in modulating cellular signaling pathways, which opens new avenues for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.
The molecular framework of 4-(Pentan-2-yl)oxolan-3-ol is defined by its oxolan-3-ol core, a five-membered ring containing an oxygen atom at the 3-position. The substitution at the 4-position with a pentan-2-yl group introduces steric and electronic effects that significantly influence its biological activity. This structural feature is critical for its interaction with target proteins, as demonstrated by recent computational studies. For instance, a 2023 publication in Journal of Medicinal Chemistry revealed that the branched alkyl chain enhances the compound's ability to penetrate lipid bilayers, thereby improving its bioavailability and cellular uptake.
One of the most promising aspects of 4-(Pent,2-yl)oxolan-3-ol is its potential as a modulator of lipid metabolism. Research published in Cell Reports (2022) demonstrated that this compound can selectively inhibit the activity of acyl-CoA synthetase, an enzyme involved in fatty acid activation. This property makes it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. The study also highlighted its ability to reduce triglyceride accumulation in hepatic cells, a finding that aligns with growing interest in targeting lipid metabolism for therapeutic purposes.
Recent advances in synthetic chemistry have enabled the development of more efficient methods for the large-scale production of 4-(Pentan-2-yl)oxolan-3-ol. A 2024 article in Organic & Biomolecular Chemistry described a novel catalytic approach using palladium-based catalysts to achieve high-yield synthesis of this compound. This method not only reduces the number of reaction steps but also minimizes the formation of byproducts, which is crucial for industrial applications. The scalability of this process has been validated through pilot-scale experiments, suggesting that 4-(Pentan-2-yl)oxolan-3-ol could become a viable candidate for pharmaceutical development.
In the context of drug discovery, 4-(Pentan-2-yl)oxolan-3-ol has shown potential as a lead compound for the development of novel anti-inflammatory agents. A 2023 study published in Pharmacological Research reported that this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The research team used in vitro assays to demonstrate that 4-(Pentan-2-yl)oxolan-3-ol can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases.
The therapeutic potential of 4-(Pentan-2-yl)oxolan-3-ol extends to neurodegenerative disorders as well. A 2024 preclinical study published in Neuropharmacology explored its neuroprotective effects in a mouse model of Alzheimer's disease. The results showed that treatment with this compound significantly reduced amyloid-beta plaque formation and improved cognitive function. The mechanism of action was attributed to its ability to modulate the activity of β-secretase, an enzyme involved in the pathological cascade of Alzheimer's disease.
From a structural perspective, the stereochemistry of 4-(Pentan-2-yl)oxolan-3-ol plays a crucial role in its biological activity. A 2023 study in Chemical Communications used X-ray crystallography to determine the three-dimensional structure of the compound, revealing that its conformational flexibility allows for multiple modes of interaction with biological targets. This structural adaptability is a key factor in its broad spectrum of biological effects.
Recent advances in computational modeling have further enhanced our understanding of 4-(Pentan-2-yl)oxolan-3-ol's interactions with biological targets. A 2024 paper in Journal of Computational Chemistry employed molecular dynamics simulations to analyze the binding affinity of this compound to various protein targets. The simulations revealed that the compound can form hydrogen bonds with key residues in the target proteins, which is essential for its pharmacological activity.
The environmental impact of 4-(Pentan-2-yl)oxolan-3-ol is an important consideration for its large-scale application. A 2023 study in Environmental Science & Technology evaluated its biodegradability and toxicity to aquatic organisms. The findings indicated that the compound is rapidly degraded in natural environments and exhibits low toxicity to aquatic species, making it a more sustainable alternative to traditional pharmaceuticals.
Despite its promising properties, the development of 4-(Pentan-2-yl)oxolan-3-ol as a therapeutic agent faces several challenges. One of the main obstacles is the need for further optimization of its pharmacokinetic profile. A 2024 review in Drug Discovery Today highlighted the importance of improving its solubility and stability to enhance its therapeutic efficacy. Researchers are currently exploring various strategies, including the development of prodrug formulations and the use of nanotechnology to improve drug delivery.
Another area of active research is the exploration of 4-(Pentan-2-yl)oxolan-3-ol's potential in combination therapies. A 2023 study in Cancer Research investigated its synergistic effects with existing chemotherapeutic agents. The results showed that when combined with standard chemotherapy drugs, 4-(Pentan-2-yl)oxolan-3-ol can enhance the efficacy of treatment while reducing the required dosage of the chemotherapeutic agents, potentially minimizing side effects.
The future of 4-(Pentan-2-yl)oxolan-3-ol in medicine depends on overcoming these challenges and further validating its therapeutic potential through clinical trials. Researchers are currently working on preclinical studies to assess its safety and efficacy in various disease models. The development of this compound represents a significant step forward in the quest for novel therapeutic agents that can address complex diseases with multifactorial etiologies.
In conclusion, 4-(Pentan-2-yl)oxolan-3-ol is a promising compound with a wide range of potential applications in medicine. Its unique molecular structure and biological activity make it an attractive candidate for further exploration. Ongoing research is focused on optimizing its properties and validating its therapeutic potential through rigorous scientific studies. As our understanding of this compound continues to grow, it may pave the way for the development of new treatments for a variety of diseases, offering hope for improved patient outcomes.
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